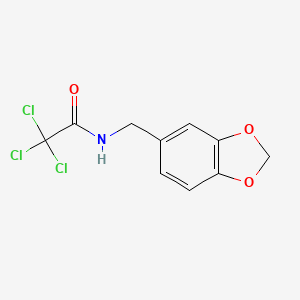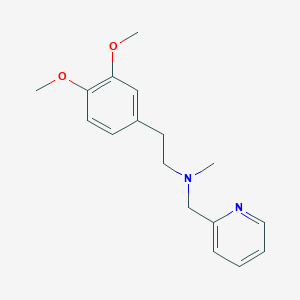
N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide, also known as MPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has been found to exhibit numerous biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Mecanismo De Acción
The mechanism of action of N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide involves its binding to the active site of carbonic anhydrase, thereby inhibiting its activity. This leads to a decrease in the production of bicarbonate ions, which are important in the regulation of pH in the body. The inhibition of carbonic anhydrase has also been shown to have anti-inflammatory effects, making N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide a potential therapeutic agent for inflammatory diseases.
Biochemical and Physiological Effects:
N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide has been found to exhibit numerous biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase, it has been shown to inhibit the activity of other enzymes such as urease and cholinesterase. It has also been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide has several advantages as a tool for scientific research. It is a relatively inexpensive compound that is easy to synthesize. It has also been found to be stable under a variety of conditions, making it suitable for use in a wide range of experiments. However, N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide has some limitations. Its solubility in water is relatively low, which can make it difficult to work with in aqueous solutions. Additionally, its inhibition of carbonic anhydrase can lead to changes in pH, which may affect the results of experiments.
Direcciones Futuras
There are several potential future directions for research on N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide. One area of interest is the development of new therapeutic agents based on its inhibition of carbonic anhydrase. Another area of research is the exploration of its potential as an antimicrobial agent. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide and its mechanism of action.
Métodos De Síntesis
The synthesis of N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide involves the reaction of 6-methyl-2-pyridineamine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide as a yellow crystalline solid. The yield of the reaction can be improved by using a solvent such as dichloromethane or chloroform.
Aplicaciones Científicas De Investigación
N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of pH in the body. This inhibition has been shown to have potential applications in the treatment of diseases such as glaucoma and epilepsy.
Propiedades
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-9-3-2-4-12(13-9)14-20(18,19)11-7-5-10(6-8-11)15(16)17/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWKTNXKKSBWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201627 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(6-methylpyridin-2-yl)-4-nitrobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B5811269.png)
![2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5811277.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5811282.png)
![[(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5811287.png)
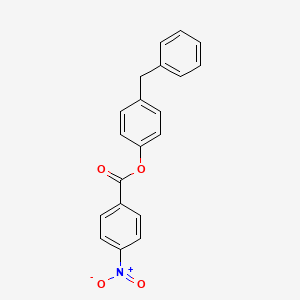
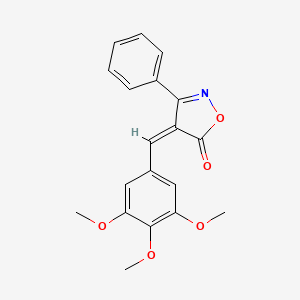
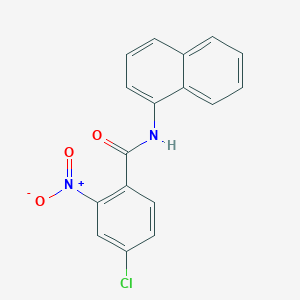
![3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5811318.png)
![2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5811319.png)

![2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5811348.png)
